molecular formula C10H11FO B11722986 2-(2-Fluorophenyl)-2-methylpropanal

2-(2-Fluorophenyl)-2-methylpropanal

Cat. No.: B11722986
M. Wt: 166.19 g/mol
InChI Key: VOTNJCYVMJPPLC-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-methylpropanal is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to a methylpropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-fluorobenzonitrile as a starting material, which undergoes a series of reactions including reduction and functional group transformations to yield the desired product .

Industrial Production Methods

Industrial production of 2-(2-Fluorophenyl)-2-methylpropanal may involve large-scale chemical processes that optimize yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient production. For instance, the use of palladium catalysts in hydrogenation reactions can be employed to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-Fluorophenyl)-2-methylpropanoic acid.

    Reduction: Formation of 2-(2-Fluorophenyl)-2-methylpropanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Fluorophenyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-2-methylpropanal is unique due to its specific combination of a fluorophenyl ring and a methylpropanal group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-(2-fluorophenyl)-2-methylpropanal

InChI

InChI=1S/C10H11FO/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-7H,1-2H3

InChI Key

VOTNJCYVMJPPLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC=CC=C1F

Origin of Product

United States

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